molecular formula C10H16N2 B11916968 5-(sec-Butyl)-2,3-dimethylpyrazine CAS No. 32263-00-6

5-(sec-Butyl)-2,3-dimethylpyrazine

Cat. No.: B11916968
CAS No.: 32263-00-6
M. Wt: 164.25 g/mol
InChI Key: ZTPIKPFNCVSISS-UHFFFAOYSA-N
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Description

5-(sec-Butyl)-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-2,3-dimethylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2,3-dimethyl-1,4-diaminobutane with sec-butyl ketone in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as copper or palladium on a suitable support material can be used to promote the cyclization reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-2,3-dimethylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional substituents onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitro-substituted pyrazines.

Scientific Research Applications

5-(sec-Butyl)-2,3-dimethylpyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the sec-butyl substituent, resulting in different chemical and biological properties.

    5-(tert-Butyl)-2,3-dimethylpyrazine: Contains a tert-butyl group instead of a sec-butyl group, leading to variations in reactivity and applications.

    2,3,5-Trimethylpyrazine:

Uniqueness

5-(sec-Butyl)-2,3-dimethylpyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. The presence of the sec-butyl group influences its reactivity and interactions with other molecules, making it valuable for various scientific and industrial purposes.

Properties

CAS No.

32263-00-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3

InChI Key

ZTPIKPFNCVSISS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)C

Origin of Product

United States

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